ALUMINUM CHLORIDE

Beschreibung

Eigenschaften

IUPAC Name |

aluminum;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCWAEJMTAWNJL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

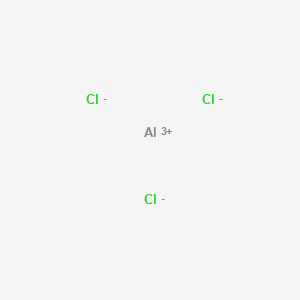

[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Lewis Acidity of Aluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chloride (AlCl₃) is a powerful and widely utilized Lewis acid in organic synthesis, playing a pivotal role as a catalyst in a myriad of chemical transformations. Its efficacy stems from the electron-deficient nature of the aluminum center, which readily accepts electron pairs from Lewis bases. This interaction activates substrates, facilitating key bond-forming events. This technical guide provides a comprehensive analysis of the Lewis acidity of this compound, detailing its fundamental principles, quantification methodologies, and critical applications in synthetic chemistry, with a particular focus on contexts relevant to drug development.

Fundamentals of this compound's Lewis Acidity

A Lewis acid is defined as a chemical species that can accept a pair of electrons from an electron donor, known as a Lewis base, to form a Lewis adduct.[1] The Lewis acidity of anhydrous this compound is a consequence of the aluminum atom's electronic configuration. In AlCl₃, the aluminum atom is bonded to three chlorine atoms, leaving it with an incomplete octet of six valence electrons.[2] This electron deficiency creates a low-energy, empty p-orbital, making AlCl₃ a potent electron-pair acceptor.

It is crucial to distinguish between the states of this compound, as its Lewis acidity is highly dependent on its physical form. In the solid, crystalline state, the aluminum centers are coordinatively saturated through a layered lattice structure, where chlorine atoms bridge adjacent aluminum atoms. This effectively masks the Lewis acidic sites, rendering solid AlCl₃ a weak Lewis acid.[3] However, in non-coordinating solvents or in the gas phase (where it often exists as a dimer, Al₂Cl₆), the aluminum centers become accessible, and its powerful Lewis acidic character is manifested.[4]

The interaction of AlCl₃ with a Lewis base (LB) can be represented as follows:

AlCl₃ + :LB ⇌ [AlCl₃-LB]

This formation of a Lewis adduct is the fundamental step in AlCl₃-catalyzed reactions. By withdrawing electron density from the Lewis base, AlCl₃ enhances the electrophilicity of the substrate, thereby activating it for subsequent reactions.

Quantification of Lewis Acidity

The strength of a Lewis acid is not an absolute value but is often evaluated relative to a reference Lewis base. Several experimental and computational methods have been developed to quantify Lewis acidity, each providing a different perspective on the acceptor strength.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely adopted experimental technique for quantifying Lewis acidity in solution. It utilizes a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5] The oxygen atom of Et₃PO acts as a Lewis base, coordinating to the Lewis acid. This interaction deshields the adjacent phosphorus nucleus, resulting in a downfield shift of its ³¹P NMR signal.

The Lewis acidity is expressed as an Acceptor Number (AN) , which is calculated from the observed chemical shift (δ_sample) of the Et₃PO adduct. The scale is referenced against the ³¹P chemical shift of Et₃PO in a non-coordinating solvent, hexane (B92381) (AN = 0), and in the presence of the strong Lewis acid antimony pentachloride (SbCl₅, AN = 100).[5]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δ_sample − 41.0) [5]

where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct in ppm, and 41.0 ppm is the chemical shift of Et₃PO in hexane.[5]

Table 1: Comparative Acceptor Numbers (AN) for Common Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| AlCl₃ | 87[2] |

| TiCl₄ | 70[2] |

| BF₃ | 89[2] |

| BCl₃ | 106 |

| BBr₃ | 109 |

| BI₃ | 115[2] |

| SbCl₅ | 100 (Reference)[5] |

| B(C₆F₅)₃ | 82[2] |

Note: Values are compiled from various sources and may vary slightly depending on experimental conditions.

Fluoride (B91410) Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to determine the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change (–ΔH) for the reaction of a Lewis acid with a fluoride ion (F⁻).[6]

LA(g) + F⁻(g) → [LA-F]⁻(g)

A more positive FIA value indicates a stronger Lewis acid. This method is particularly useful for assessing "hard" Lewis acidity, as F⁻ is a hard Lewis base.[6] Computational chemistry, particularly Density Functional Theory (DFT), is employed to calculate these values.

Table 2: Comparative Fluoride Ion Affinities (FIA) for Common Lewis Acids

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| AlCl₃ | ~530 |

| BF₃ | ~340 |

| BCl₃ | ~440 |

| GaCl₃ | ~480 |

| SbF₅ | ~490 |

Note: FIA values are calculated and can vary based on the level of theory and basis set used. The values presented are representative.

Fluorescent Lewis Adduct (FLA) Method

A more recent development in quantifying Lewis acidity is the Fluorescent Lewis Adduct (FLA) method. This technique utilizes fluorescent probe molecules, such as dithienophosphole oxides, which exhibit a change in their fluorescence properties upon coordination with a Lewis acid.[7] The formation of the adduct leads to a bathochromic (red) shift in the emission spectrum. The magnitude of this shift can be correlated to the strength of the Lewis acid.[7] The FLA method offers a sensitive and direct measure of the effective Lewis acidity in a specific solution environment.[8]

Experimental Protocols

Protocol for the Gutmann-Beckett Method

Objective: To determine the Acceptor Number (AN) of this compound.

Materials:

-

Anhydrous this compound (AlCl₃)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., benzene-d₆ or dichloromethane-d₂)

-

NMR tubes and caps (B75204) suitable for use in a glovebox

-

Glovebox or Schlenk line for handling air- and moisture-sensitive reagents

Procedure:

-

Preparation of Stock Solution: Inside a glovebox, prepare a stock solution of a known concentration of Et₃PO in the chosen deuterated solvent.

-

Preparation of the Sample: In a clean, dry NMR tube, add a precise amount of anhydrous AlCl₃. To this, add a precise volume of the Et₃PO stock solution to achieve an equimolar ratio of AlCl₃ to Et₃PO.

-

Homogenization: Cap the NMR tube and gently agitate the mixture to ensure complete dissolution and formation of the Lewis adduct.

-

NMR Acquisition: Acquire a ³¹P{¹H} NMR spectrum of the sample. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis:

-

Determine the chemical shift (δ_sample) of the [AlCl₃-O=PEt₃] adduct.

-

Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample − 41.0).

-

Below is a diagram illustrating the workflow for the Gutmann-Beckett method.

Protocol for Fluoride Ion Affinity (FIA) Calculation

Objective: To compute the gas-phase Fluoride Ion Affinity of this compound.

Methodology: This protocol outlines a typical Density Functional Theory (DFT) approach.

Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.

Procedure:

-

Structure Optimization:

-

Build the molecular structures of the Lewis acid (AlCl₃) and its fluoride adduct ([AlCl₄]⁻).

-

Perform geometry optimizations for both species using a suitable level of theory (e.g., a functional like B3LYP-D3 with a basis set such as 6-311+G(d,p)).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculation:

-

Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., DLPNO-CCSD(T) with a larger basis set) for greater accuracy.

-

-

FIA Calculation:

-

The FIA is calculated as the negative of the enthalpy change (ΔH) for the fluoride addition reaction. The enthalpy of each species is the sum of its electronic energy and thermal correction to enthalpy.

-

ΔH_rxn = H([AlCl₄]⁻) - [H(AlCl₃) + H(F⁻)]

-

FIA = -ΔH_rxn

-

To improve accuracy, isodesmic reactions are often employed to cancel out systematic errors in the calculations.[6]

Applications in Drug Development and Organic Synthesis

The Lewis acidity of this compound is harnessed in several cornerstone reactions of organic synthesis, many of which are integral to the construction of complex molecular scaffolds found in pharmaceuticals.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution reactions where AlCl₃ is the quintessential catalyst. These reactions are fundamental for attaching alkyl and acyl groups to aromatic rings, a common step in the synthesis of drug molecules.

Friedel-Crafts Acylation Mechanism:

-

Generation of the Electrophile: AlCl₃ reacts with an acyl halide (or anhydride) to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The aromatic ring (the nucleophile) attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: The [AlCl₄]⁻ complex abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a method for the formylation of aromatic compounds, introducing a formyl group (-CHO) onto the ring. This reaction is particularly useful for synthesizing aromatic aldehydes, which are valuable precursors in drug synthesis. The reaction typically uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst system of this compound and a copper(I) chloride co-catalyst.

Gattermann-Koch Reaction Mechanism:

-

Formation of Formyl Chloride: CO and HCl react under pressure, facilitated by the catalysts, to form an unstable intermediate, formyl chloride (HCOCl).

-

Generation of the Electrophile: AlCl₃ acts as a Lewis acid to abstract the chloride from formyl chloride, generating the highly reactive formyl cation ([HCO]⁺).

-

Electrophilic Aromatic Substitution: The aromatic ring attacks the formyl cation, followed by deprotonation to yield the aromatic aldehyde and regenerate the catalyst.

Conclusion

This compound remains an indispensable tool in modern organic synthesis due to its potent Lewis acidity. A thorough understanding of the principles governing its reactivity and the methods for its quantification is essential for researchers in academia and industry. The Gutmann-Beckett method provides a practical means of assessing its effective Lewis acidity in solution, while computational methods like Fluoride Ion Affinity offer insights into its intrinsic acceptor strength. The judicious application of AlCl₃ in well-established reactions such as the Friedel-Crafts and Gattermann-Koch reactions continues to be a cornerstone in the synthesis of fine chemicals and active pharmaceutical ingredients. As the demand for more efficient and selective synthetic methodologies grows, a deep appreciation of the Lewis acidity of catalysts like this compound will be paramount in driving innovation in drug development and materials science.

References

- 1. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 2. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Anhydrous Aluminum Chloride: A Comprehensive Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Anhydrous aluminum chloride (AlCl₃) is a powerful and versatile Lewis acid that serves as a cornerstone catalyst and reagent in a vast array of chemical transformations. Its high reactivity and unique electronic properties make it an indispensable tool in organic synthesis, particularly in the pharmaceutical and chemical industries. This in-depth technical guide provides a comprehensive overview of the core chemical properties of anhydrous AlCl₃, detailed experimental protocols for its use, and a thorough examination of its role in key synthetic methodologies.

Physicochemical and Thermodynamic Properties

Anhydrous this compound is a white or pale yellow crystalline solid that is highly hygroscopic and reacts vigorously with water.[1] Its physical and thermodynamic properties are crucial for its handling, storage, and application in chemical reactions.

Physical Properties

A summary of the key physical properties of anhydrous this compound is presented in Table 1. It is a covalent compound with a low melting and boiling point, and it sublimes at atmospheric pressure.[2] In the molten state, it is a poor conductor of electricity.[2]

| Property | Value | References |

| Molecular Formula | AlCl₃ | [1] |

| Molar Mass | 133.34 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Density | 2.44 g/cm³ | [1] |

| Melting Point | 192.6 °C (at 2.5 atm) | [2][3] |

| Sublimation Point | 180 °C | [1][2] |

| Boiling Point | 180 °C (sublimes) | [1] |

| Vapor Pressure | 1 mm Hg (100 °C) | [3] |

Thermodynamic Properties

The thermodynamic parameters of anhydrous AlCl₃ provide insight into its stability and reactivity. Key thermodynamic data are summarized in Table 2.

| Property | Value | References |

| Standard Enthalpy of Formation (ΔH°f) | -704.2 kJ/mol | [4][5] |

| Standard Molar Entropy (S°) | 110.7 J/(mol·K) | [6] |

| Molar Heat Capacity at Constant Pressure (Cp) | 91.1 J/(mol·K) | [4][5] |

Solubility

Anhydrous this compound is soluble in a variety of organic solvents, a property critical for its use in homogeneous catalysis. Its solubility is attributed to its covalent character and its ability to form adducts with solvent molecules.[7][8][9] A summary of its solubility in various organic solvents is provided in Table 3.

| Solvent | Solubility | References |

| Benzene (B151609) | Slightly soluble | [3][9] |

| Carbon Tetrachloride | Soluble | [1][7] |

| Chloroform | Soluble | [1][7] |

| Ethanol | Soluble | [1][9] |

| Ether | Soluble | [3][8] |

| Nitrobenzene | Freely soluble | [7] |

Structure and Bonding

The structure and bonding of this compound are highly dependent on its physical state. In the solid state, AlCl₃ adopts a cubic close-packed layered structure with octahedrally coordinated aluminum centers.[4][10] In the liquid and vapor phases at lower temperatures, it exists as a dimer, Al₂Cl₆, with two bridging chlorine atoms and tetracoordinate aluminum.[10] At higher temperatures, the dimer dissociates into the monomeric, trigonal planar AlCl₃ molecule.[10]

Reactivity and Lewis Acidity

Anhydrous AlCl₃ is a potent Lewis acid due to the electron-deficient nature of the aluminum atom. This property is the foundation of its catalytic activity. It readily accepts electron pairs from Lewis bases, forming stable adducts. This interaction is crucial for activating electrophiles in a variety of organic reactions.

Its high reactivity extends to a violent reaction with water, producing hydrogen chloride gas.[1] This hygroscopic nature necessitates handling and storage under strictly anhydrous conditions.

Key Applications and Experimental Protocols

The primary application of anhydrous AlCl₃ in organic synthesis is as a catalyst in Friedel-Crafts reactions. It is also employed in polymerization and isomerization reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. Anhydrous AlCl₃ catalyzes the reaction by activating the acyl halide or anhydride (B1165640) to form a highly electrophilic acylium ion.

Experimental Protocol: Acylation of Benzene with Acetyl Chloride [2]

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel is assembled.

-

Reagent Charging: Anhydrous this compound (0.055 mol) and 15 mL of a dry solvent (e.g., methylene (B1212753) chloride) are placed in the flask. The system is flushed with an inert gas (e.g., nitrogen).

-

Reaction Initiation: A solution of acetyl chloride (0.055 mol) in 10 mL of the dry solvent is added to the addition funnel and then added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).

-

Substrate Addition: A solution of benzene (0.050 mol) in 10 mL of the dry solvent is then added dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 minutes.

-

Work-up: The reaction mixture is carefully poured into a beaker containing ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation to yield the acetophenone (B1666503) product.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol. Anhydrous AlCl₃ facilitates the formation of a carbocation or a polarized complex that acts as the electrophile. A significant limitation of this reaction is the potential for carbocation rearrangements and polyalkylation.[11]

Experimental Protocol: Alkylation of p-Xylene (B151628) with 1-Bromopropane [12]

-

Reaction Setup: In a fume hood, a flask containing p-xylene is cooled in an ice bath.

-

Catalyst Addition: Anhydrous this compound is added portion-wise to the cooled p-xylene with stirring.

-

Alkylating Agent Addition: 1-Bromopropane is added dropwise to the mixture while maintaining the low temperature.

-

Reaction and Quenching: The reaction is stirred and allowed to warm to room temperature. It is then quenched by carefully adding it to ice-water.

-

Product Isolation: The organic layer is separated, washed, dried, and the product is isolated, often as a mixture of isomers due to carbocation rearrangement.

Cationic Polymerization

Anhydrous AlCl₃ is an effective initiator for the cationic polymerization of alkenes, such as isobutylene (B52900). It acts as a co-initiator, typically with a protic source (e.g., water) as the initiator, to generate the carbocationic species that propagates the polymerization.[13][14]

Experimental Protocol: Cationic Polymerization of Isobutylene [13][15]

-

Monomer and Solvent Preparation: A solution of isobutylene in a non-polar solvent (e.g., hexane) is prepared and cooled to a low temperature (e.g., -30 °C).

-

Initiator System Preparation: A separate solution of anhydrous AlCl₃ in a suitable solvent is prepared. A co-initiator such as toluene (B28343) and a nucleophile like diethyl ether may be added to control the polymerization.

-

Polymerization Initiation: The AlCl₃ solution is added to the cooled monomer solution to initiate the polymerization.

-

Reaction Control and Termination: The reaction is maintained at the low temperature for a specific duration and then terminated by the addition of a quenching agent (e.g., methanol).

-

Polymer Isolation: The polymer is precipitated, washed, and dried to yield polyisobutylene.

Synthesis and Purification

Laboratory Synthesis

Anhydrous this compound can be synthesized in the laboratory by the direct reaction of aluminum metal with dry chlorine gas at high temperatures (650-750 °C).[10]

Experimental Protocol: Synthesis from Aluminum and Chlorine [16]

-

Apparatus: A reaction tube is set up with an inlet for dry chlorine gas and an outlet connected to a collection flask. Aluminum foil or turnings are placed in the tube.

-

Reaction: The aluminum is heated, and a stream of dry chlorine gas is passed over it. The reaction is highly exothermic.

-

Product Collection: The anhydrous this compound sublimes and is collected in the cooler part of the apparatus.

Purification by Sublimation

Commercial anhydrous AlCl₃ can be purified by sublimation to remove non-volatile impurities.[17][18][19]

Experimental Protocol: Purification by Sublimation [18][20]

-

Apparatus: A sublimation apparatus is assembled, which typically consists of a vessel to hold the crude AlCl₃, a cold finger or condenser, and a vacuum source.

-

Procedure: The crude AlCl₃ is placed in the apparatus, and a vacuum is applied. The apparatus is gently heated.

-

Collection: The pure AlCl₃ sublimes and deposits on the cold surface, leaving the non-volatile impurities behind.

Safety and Handling

Anhydrous this compound is a corrosive and moisture-sensitive material that requires careful handling.

-

Handling: Always handle in a well-ventilated fume hood or a glove box to avoid inhalation of dust and fumes.[21] Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.[1]

-

Incompatibilities: It reacts violently with water and is incompatible with strong oxidizing agents, bases, and alcohols.[21]

-

Spills: In case of a spill, do not use water. Cover the spill with a dry, inert material such as sand or soda ash and collect it in a sealed container for disposal.[21]

Conclusion

Anhydrous this compound remains a pivotal reagent and catalyst in modern chemical synthesis. Its powerful Lewis acidity, coupled with a well-understood reactivity profile, enables a wide range of transformations crucial for the preparation of pharmaceuticals, fine chemicals, and advanced materials. A thorough understanding of its chemical properties, adherence to strict handling protocols, and the application of well-defined experimental procedures are paramount to harnessing its synthetic potential safely and effectively. This guide provides a foundational resource for researchers and professionals seeking to leverage the unique capabilities of this important chemical compound.

References

- 1. Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 100g - SYNTHETIKA [synthetikaeu.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. This compound | 7446-70-0 [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. mrbigler.com [mrbigler.com]

- 7. This compound | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, anhydrous, 99.999% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. usbio.net [usbio.net]

- 10. Preparation of Aluminium Chloride [unacademy.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. beyondbenign.org [beyondbenign.org]

- 13. Method for initiating cationic polymerization of isobutylene by AlCl3 | Semantic Scholar [semanticscholar.org]

- 14. Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Sciencemadness Discussion Board - Anhydrous this compound prepration - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. US4514373A - Purification of this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. CN101311118A - Aluminum trichloride (anhydrous) sublimation purification and preparation method - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Aluminium chloride (data page) - Wikipedia [en.wikipedia.org]

Unveiling the Architecture of Aluminum Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural characteristics of aluminum chloride (AlCl₃), a compound of significant interest in various scientific and industrial domains, including its role as a potent Lewis acid catalyst in organic synthesis. This document provides a comprehensive overview of its various structural manifestations, from its anhydrous solid-state form to its hydrated and dimeric states. Quantitative structural data are presented in clear tabular formats to facilitate comparison, and detailed methodologies for key experimental techniques used in structure elucidation are described. Visualizations of structural transformations and experimental workflows are provided using the DOT language to offer a clear graphical representation of the concepts discussed.

Structural Polymorphism of this compound

This compound exhibits remarkable structural diversity depending on its physical state and the presence of water. It can exist as a monomer, a dimer, a polymer in the solid state, and as a hexahydrated complex. Understanding these structural variations is crucial for predicting its reactivity and optimizing its application in various chemical processes.

Anhydrous this compound (AlCl₃)

In its anhydrous form, this compound's structure is highly dependent on temperature and phase.

-

Solid State: In the solid phase, anhydrous AlCl₃ adopts a monoclinic crystal structure (space group C2/m).[1] This structure consists of a layered lattice where aluminum ions are octahedrally coordinated by six chloride ions. The AlCl₆ octahedra share edges to form two-dimensional sheets.[1]

-

Liquid and Vapor States: Upon melting or in the vapor phase at lower temperatures, this compound exists predominantly as a dimer, Al₂Cl₆.[2] In this dimeric form, each aluminum atom is tetrahedrally coordinated. Two chlorine atoms bridge the two aluminum centers, creating a structure with two shared edges. At higher temperatures in the vapor phase, the dimer dissociates into the monomeric AlCl₃ form, which has a trigonal planar geometry.[2]

This compound Hexahydrate ([Al(H₂O)₆]Cl₃)

In the presence of moisture, anhydrous this compound readily forms the hexahydrate, [Al(H₂O)₆]Cl₃. This hydrated form is structurally distinct from the anhydrous compound. It consists of octahedral [Al(H₂O)₆]³⁺ cations and chloride anions (Cl⁻).[2] The six water molecules are directly coordinated to the aluminum ion, forming an essentially regular close-packed octahedron.[3][4] The crystal structure of this compound hexahydrate is hexagonal (space group R3c).[3][4]

Quantitative Structural Data

The following tables summarize the key quantitative structural parameters for the different forms of this compound, as determined by experimental techniques such as gas-phase electron diffraction and X-ray crystallography.

Table 1: Structural Data for Anhydrous AlCl₃ Monomer and Al₂Cl₆ Dimer

| Parameter | AlCl₃ (Monomer) | Al₂Cl₆ (Dimer) |

| Coordination Geometry | Trigonal Planar | Tetrahedral (at each Al) |

| Al-Cl Bond Length (Terminal) | 2.06 Å | 2.06 Å |

| Al-Cl Bond Length (Bridging) | - | 2.25 Å |

| Cl-Al-Cl Bond Angle | 120° | 122.1° (terminal) |

| Cl(bridging)-Al-Cl(bridging) Bond Angle | - | 90.0° |

Data obtained from gas-phase electron diffraction studies.

Table 2: Crystal Structure Data for Anhydrous AlCl₃ (Monoclinic, C2/m)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | a = 5.96 Å, b = 10.31 Å, c = 6.29 Å |

| β = 107.74° | |

| Al-Cl Bond Lengths | 2.32 Å (x2), 2.33 Å (x4) |

Data from the Materials Project, based on X-ray diffraction data.[1]

Table 3: Crystal Structure Data for this compound Hexahydrate ([Al(H₂O)₆]Cl₃)

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | R3c |

| Lattice Parameters | a = 11.827 Å, c = 11.895 Å |

| Coordination Geometry of Al | Octahedral ([Al(H₂O)₆]³⁺) |

Data from neutron and X-ray diffraction studies.[3][4]

Experimental Protocols for Structural Determination

The structural characterization of this compound relies on sophisticated experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography of this compound

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The methodology for analyzing this compound, particularly its anhydrous and hydrated forms, involves the following key steps:

-

Crystal Growth:

-

Anhydrous AlCl₃: Growing single crystals of anhydrous AlCl₃ is challenging due to its high reactivity with moisture. Sublimation under a vacuum or in an inert atmosphere is a common method. The solid is heated, and the vapor is allowed to deposit slowly onto a cooler surface to form crystals. All manipulations must be performed in a glovebox or under strictly anhydrous conditions.

-

This compound Hexahydrate: Single crystals of [Al(H₂O)₆]Cl₃ can be grown by slow evaporation of a saturated aqueous solution of this compound at room temperature. The rate of evaporation is controlled to allow for the formation of well-ordered crystals.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically around 100 K) using a cryostream to minimize thermal vibrations and protect it from X-ray damage.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.

-

Gas-Phase Electron Diffraction of this compound

Gas-phase electron diffraction (GED) is the primary technique for determining the structure of molecules in the gas phase, providing information about the geometry of free, isolated molecules. The experimental workflow for analyzing the monomeric and dimeric forms of this compound is as follows:

-

Sample Introduction:

-

A sample of anhydrous this compound is placed in a heated nozzle system.

-

The temperature of the nozzle is controlled to produce a vapor of either predominantly AlCl₃ monomers (at higher temperatures) or Al₂Cl₆ dimers (at lower temperatures).

-

The gaseous sample is introduced into a high-vacuum chamber as a molecular beam.

-

-

Electron Diffraction:

-

A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

The electrons are scattered by the molecules in the gas phase.

-

The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a modern imaging plate detector).

-

-

Data Analysis:

-

The diffraction pattern is digitized, and the radial distribution of scattered electron intensity is determined.

-

The experimental scattering data are compared to theoretical scattering patterns calculated for various molecular models.

-

A least-squares refinement process is used to determine the geometric parameters (bond lengths and angles) of the model that best fit the experimental data.

-

Structural Transformations and Relationships

The different structural forms of this compound are interconvertible under varying conditions. These transformations are fundamental to its chemical behavior.

The diagram above illustrates the key structural transitions of this compound. In the anhydrous state, the solid with octahedral aluminum centers transforms into the dimeric form with tetrahedral centers upon melting or sublimation. At higher temperatures in the gas phase, this dimer can further dissociate into the trigonal planar monomer. The addition of water to any of the anhydrous forms leads to the formation of the stable hexahydrated complex, where the aluminum is again octahedrally coordinated, but this time by water molecules.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the crystal structure of an inorganic compound like this compound using single-crystal X-ray diffraction.

This workflow highlights the critical stages of an X-ray diffraction experiment, from the initial, and often most challenging, step of growing suitable single crystals to the final validation of the determined atomic structure. Each step requires careful execution and specialized software for data processing and analysis.

References

synthesis and characterization of aluminum chloride hexahydrate

Characterization of Aluminum Chloride Hexahydrate

Proper characterization is essential to confirm the identity, purity, and morphology of the synthesized AlCl₃·6H₂O. A combination of thermal, spectroscopic, and crystallographic techniques is typically employed.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition of AlCl₃·6H₂O. Upon heating, the hexahydrate loses water and hydrogen chloride, eventually forming alumina (B75360) (Al₂O₃).

-

TGA: Measures the change in mass as a function of temperature. The decomposition of AlCl₃·6H₂O occurs in multiple stages, with detectable weight loss starting around 90-125°C and becoming rapid above 150°C.[1]

-

DSC: Measures the heat flow into or out of a sample. The decomposition process is strongly endothermic, with a major endothermic peak observed around 185-190°C, corresponding to the maximum rate of decomposition to basic this compound.

Experimental Protocol (Typical):

-

Place a small, accurately weighed sample (e.g., 10-20 mg) of AlCl₃·6H₂O into an alumina crucible.

-

Heat the sample from room temperature to a final temperature (e.g., 1100°C) at a controlled heating rate (e.g., 3-10 °C/min).

-

Conduct the analysis under a controlled atmosphere, such as a flow of air or an inert gas like argon (e.g., 20 mL/min).

-

Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.

X-Ray Diffraction (XRD)

XRD is a primary technique for identifying the crystalline phase of the material. The diffraction pattern of the synthesized product should match the standard pattern for this compound hexahydrate.

Experimental Protocol (Typical):

-

Grind a small amount of the dried crystal sample into a fine powder using a mortar and pestle.

-

Mount the powder on a sample holder.

-

Analyze the sample using an X-ray diffractometer with Cu Kα radiation.

-

Scan over a 2θ range (e.g., 5° to 80°) to collect the diffraction pattern.

-

Compare the resulting peaks with a reference pattern for AlCl₃·6H₂O from a crystallographic database.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample. The spectrum of AlCl₃·6H₂O is characterized by vibrations of the coordinated water molecules and Al-O bonds within the [Al(H₂O)₆]³⁺ complex.

Experimental Protocol (Typical):

-

Prepare a sample by mixing a small amount of the dried AlCl₃·6H₂O powder with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic absorption bands for water (O-H stretching and bending) and the Al-O framework.

Chemical Analysis

Quantitative chemical analysis is performed to determine the purity of the AlCl₃·6H₂O and to quantify any impurities.

-

Aluminum Content: Determined by complexometric titration.

-

Impurity Analysis: Trace metal impurities (e.g., Fe, Mg, Ca, K, P) are often quantified using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques.

Table 2: Summary of Characterization Data for AlCl₃·6H₂O

| Technique | Parameter | Typical Result / Observation | Source(s) |

|---|---|---|---|

| TGA | Onset of Decomposition | ~90-125°C | [1] |

| DSC | Major Endothermic Peak | ~185-190°C | |

| XRD | Characteristic 2θ Peaks | 8.4°, 9.2°, 10.1°, 28.1° | |

| FTIR | Key Vibrational Bands | Broad O-H stretch (~3400 cm⁻¹), H₂O bend (~1650 cm⁻¹), Al-O-H bend (~1080 cm⁻¹), Al-OH₂ deformation (~970 cm⁻¹) |

| Chemical Purity | Cell-Grade Purity Specs | < 0.003 wt-% P₂O₅, < 0.010 wt-% MgO | |

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis, characterization, and thermal decomposition of this compound hexahydrate.

References

An In-depth Technical Guide to the Fundamental Principles of Aluminum Chloride in Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aluminum chloride (AlCl₃) is a cornerstone catalyst in organic synthesis, primarily owing to its potent Lewis acidic character. This technical guide delves into the fundamental principles governing its catalytic activity, with a detailed focus on its pivotal role in Friedel-Crafts reactions, polymerization, and other significant organic transformations. The document provides a comprehensive overview of reaction mechanisms, quantitative data for key reactions, a detailed experimental protocol for Friedel-Crafts acylation, and visualizations of catalytic pathways to support researchers in both academic and industrial settings.

The Core Principle: Lewis Acidity of this compound

The catalytic power of anhydrous this compound stems from its identity as a strong Lewis acid.[1] A Lewis acid is defined as an electron-pair acceptor. The aluminum atom in AlCl₃ has a vacant p-orbital and is electron-deficient, making it highly electrophilic and capable of accepting a pair of electrons from a Lewis base.[2][3] This interaction is the fundamental principle behind its ability to activate substrates.

When AlCl₃ interacts with a substrate containing a halogen or an oxygen atom (a Lewis base), it forms a complex. This complexation polarizes the bond to the Lewis basic atom, making the substrate significantly more electrophilic and susceptible to nucleophilic attack.[1][2] For this reason, it is imperative to use anhydrous this compound and non-aqueous conditions, as water is a Lewis base that reacts violently with AlCl₃, forming aluminum hydroxide (B78521) and effectively destroying the catalyst's Lewis acidity.

Catalytic Applications of this compound

This compound's strong Lewis acidity makes it a versatile catalyst for a wide array of reactions in organic synthesis.[4] Its most prominent application is in Friedel-Crafts reactions, but it is also crucial in polymerization and isomerization processes.[5][6]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for synthesizing aryl ketones by adding an acyl group to an aromatic ring. The reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent. A key feature of this reaction is that it requires a stoichiometric amount or more of AlCl₃. This is because the resulting ketone product is a Lewis base that forms a stable complex with the this compound, preventing it from acting as a catalyst for further reactions.

The mechanism proceeds through the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[7] A significant advantage of this reaction is that the acylium ion does not undergo rearrangement, leading to predictable and clean product formation.[8] Furthermore, the acyl group deactivates the aromatic ring, preventing subsequent acylation reactions.[8]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring using an alkyl halide as the alkylating agent.[9] Unlike acylation, this reaction typically requires only a catalytic amount of AlCl₃ because the catalyst is regenerated in the final step.[10]

However, the reaction has significant limitations:

-

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) via hydride or alkyl shifts, leading to a mixture of products.[11]

-

Polyalkylation: The alkylated product is often more nucleophilic (more reactive) than the starting material, making it susceptible to further alkylation.[12] Using a large excess of the aromatic substrate can help minimize this side reaction.[13]

Quantitative Data on AlCl₃ Catalyzed Reactions

The efficiency of this compound catalysis is highly dependent on the substrates, solvent, and reaction conditions. The following table summarizes quantitative data for several representative reactions.

| Reaction Type | Aromatic Substrate | Reagent | AlCl₃ (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |

| Acylation | Benzene | Acetyl Chloride | >1.0 | Benzene (excess) | 60 | 30 min | ~90% | [7] |

| Acylation | Anisole (B1667542) | Acetic Anhydride | >1.0 | Dichloromethane | Reflux | 30 min | 93% | [14] |

| Acylation | Benzene | Phthalic Anhydride | ~2.0 | Benzene (excess) | - | - | 66-85% (intermediate) | [5][15] |

| Alkylation | Benzene | t-Butyl Chloride | Catalytic | Benzene (excess) | 0 | - | High (p-di-tert-butylbenzene forms easily) | [11][12] |

| Polymerization | Isobutylene (B52900) | H₂O (co-initiator) | Catalytic | Hexane | 10 | 15 min | >90% | [16] |

Polymerization Reactions

This compound is a widely used catalyst for cationic polymerization, particularly for olefins like isobutylene.[6][10] It typically requires a co-initiator, such as water or an alcohol, to generate a protonic acid that initiates the polymerization process.[16][17] The AlCl₃ then acts as the Lewis acid component of the catalyst system, forming a complex counter-ion.[16] The reaction conditions, including temperature and the presence of nucleophilic reagents, can be tuned to control the molecular weight and structure of the resulting polymer.[10][16]

Experimental Protocols: A Case Study in Friedel-Crafts Acylation

This section provides a detailed methodology for the acylation of anisole with acetyl chloride, a common undergraduate and research laboratory experiment.

Reaction: Anisole + Acetyl Chloride → 4'-Methoxyacetophenone

Materials:

-

Anhydrous this compound (AlCl₃)

-

Anisole

-

Acetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Setup: Assemble a flame-dried 100-mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture using drying tubes or a nitrogen atmosphere.

-

Reagent Preparation:

-

In the round-bottom flask, suspend anhydrous AlCl₃ (0.055 mol) in 15 mL of anhydrous DCM. Cool the mixture to 0°C in an ice/water bath.

-

Prepare a solution of acetyl chloride (0.055 mol) in 10 mL of anhydrous DCM and add it to the addition funnel.

-

Prepare a solution of anisole (0.050 mol) in 10 mL of anhydrous DCM.

-

-

Reaction:

-

Slowly add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature at 0°C. The reaction is highly exothermic.

-

After the addition is complete, add the anisole solution dropwise in the same manner.

-

Once the addition of anisole is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

-

-

Workup and Isolation:

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl to decompose the this compound complex.

-

Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

-

Extract the aqueous layer with an additional 20 mL of DCM.

-

Combine the organic layers and wash them sequentially with two portions of saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM using a rotary evaporator.

-

-

Purification: The crude product can be purified by distillation or recrystallization to yield pure 4'-methoxyacetophenone.

Conclusion

This compound is a powerful and versatile Lewis acid catalyst with broad applications in organic synthesis, particularly in the chemical and pharmaceutical industries. Its fundamental catalytic principle lies in its ability to accept an electron pair, thereby activating substrates for electrophilic attack. While it is most renowned for its role in Friedel-Crafts acylation and alkylation, its utility extends to polymerization and isomerization reactions. A thorough understanding of its reaction mechanisms, including its limitations such as the potential for carbocation rearrangement and the need for stoichiometric amounts in acylations, is critical for its effective application in modern synthetic chemistry.

References

- 1. aklectures.com [aklectures.com]

- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. [PDF] Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cerritos.edu [cerritos.edu]

- 12. researchgate.net [researchgate.net]

- 13. Acetylation of Anisole to p-Methoxyacetophenone , Hive Novel Discourse [chemistry.mdma.ch]

- 14. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Early Applications of Aluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the applications of aluminum chloride, focusing on its catalytic role in organic synthesis and its early use in topical formulations. The information presented is drawn from seminal, late 19th and early 20th-century scientific literature, offering insights into the initial discoveries, experimental methodologies, and quantitative outcomes that established this compound as a pivotal chemical reagent.

Core Application in Organic Synthesis: The Friedel-Crafts Reactions

The most significant early application of anhydrous this compound was as a catalyst in the electrophilic aromatic substitution reactions discovered by Charles Friedel and James Crafts in 1877.[1][2] These reactions, broadly categorized as Friedel-Crafts alkylation and acylation, revolutionized organic synthesis by providing a method for forming carbon-carbon bonds on aromatic rings.[3][4]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring. The reaction typically employs an alkyl halide, with this compound acting as a Lewis acid catalyst to generate a carbocation electrophile.[5][6]

The following protocol is a representative example of the methods used in the late 19th and early 20th centuries for the alkylation of benzene (B151609).

Objective: To synthesize alkylated benzene derivatives using an alkyl halide and this compound.

Materials:

-

Anhydrous benzene

-

Alkyl halide (e.g., ethyl chloride, propyl chloride)

-

Anhydrous this compound (powdered or granular)

-

Ice-water bath

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

A flask containing anhydrous benzene is cooled in an ice-water bath.

-

Anhydrous this compound is added to the cooled benzene with stirring.

-

The alkyl halide is slowly introduced into the mixture. The reaction is often vigorous and requires careful temperature control.

-

After the addition of the alkyl halide is complete, the reaction mixture is stirred for a specified period, sometimes with gentle warming to complete the reaction.

-

The reaction mixture is then quenched by carefully pouring it over ice and water to decompose the this compound complex.

-

The organic layer is separated using a separatory funnel, washed with dilute acid and then water, and dried over a suitable drying agent.

-

The final product is isolated and purified by distillation.

Early quantitative data on Friedel-Crafts alkylation is often found in detailed monographs and extensive papers that followed the initial discovery. The yields and product distributions were highly dependent on reaction conditions such as temperature, reaction time, and the ratio of reactants.

| Aromatic Substrate | Alkylating Agent | Catalyst (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Major Product(s) | Reported Yield (%) |

| Benzene | Ethyl chloride | AlCl₃ (catalytic) | 95 | Not specified | Ethylbenzene | Not specified |

| Benzene | Propyl chloride | AlCl₃ (catalytic) | Ambient | Not specified | Isopropylbenzene (Cumene) | Not specified |

| Benzene | Acetyl chloride | AlCl₃ (stoichiometric) | Ambient | Not specified | Acetophenone | Good |

Note: Early publications often reported yields qualitatively (e.g., "good yield") or as a percentage of the theoretical maximum without detailed analytical characterization.

Friedel-Crafts Acylation

Discovered shortly after alkylation, Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) with this compound as the catalyst.[3] This reaction was found to have advantages over alkylation, as it is not prone to carbocation rearrangements and the resulting ketone product is less reactive than the starting material, preventing multiple substitutions.[1]

The following protocol is a generalized procedure based on early descriptions of Friedel-Crafts acylation.

Objective: To synthesize an aromatic ketone by acylating an aromatic hydrocarbon.

Materials:

-

Anhydrous aromatic hydrocarbon (e.g., benzene)

-

Acyl halide (e.g., acetyl chloride)

-

Anhydrous this compound

-

Solvent (e.g., carbon disulfide, if needed)

-

Reflux condenser

-

Ice, water, and dilute hydrochloric acid for workup

-

Distillation or recrystallization apparatus for purification

Procedure:

-

Anhydrous this compound is suspended in an excess of the aromatic hydrocarbon or an inert solvent in a flask fitted with a reflux condenser.

-

The acyl halide is added gradually to the stirred suspension. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the mixture is heated under reflux for a period to drive the reaction to completion.

-

The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the ketone-aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water.

-

The crude product is dried and then purified by distillation or recrystallization.

The Gattermann-Koch Reaction

A significant extension of the Friedel-Crafts acylation was the Gattermann-Koch reaction, discovered in 1897, which allowed for the formylation of aromatic compounds.[7][8] This reaction uses carbon monoxide and hydrogen chloride in the presence of a catalyst mixture of this compound and cuprous chloride to introduce a formyl (-CHO) group, producing aromatic aldehydes.[9]

Objective: To synthesize p-tolualdehyde from toluene.

Materials:

-

Toluene

-

Anhydrous this compound

-

Cuprous chloride

-

Carbon monoxide gas

-

Hydrogen chloride gas

-

High-pressure reaction vessel

Procedure:

-

A mixture of anhydrous this compound and cuprous chloride is placed in a high-pressure autoclave with toluene.

-

The vessel is sealed and a mixture of carbon monoxide and hydrogen chloride gas is introduced under high pressure.

-

The mixture is agitated at a controlled temperature for several hours.

-

After the reaction, the pressure is released, and the contents are poured onto ice to decompose the catalyst complex.

-

The resulting mixture is worked up similarly to other Friedel-Crafts reactions to isolate the p-tolualdehyde.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 5. study.com [study.com]

- 6. google.com [google.com]

- 7. Gattermann koch | PPTX [slideshare.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. testbook.com [testbook.com]

Advancements in Aluminum Chloride Chemistry: A Technical Guide for Researchers

Introduction

Aluminum chloride (AlCl₃), a powerful Lewis acid, continues to be a cornerstone of chemical synthesis and materials science. Its ability to catalyze a wide array of reactions and influence material properties has led to its application in diverse fields, from organic synthesis and catalysis to energy storage and advanced materials. This technical guide explores recent novel discoveries in this compound chemistry, providing researchers, scientists, and drug development professionals with an in-depth overview of key advancements. The following sections detail innovative applications, present quantitative data in structured tables, provide detailed experimental protocols for seminal discoveries, and visualize complex pathways and workflows through diagrams.

Section 1: Innovations in Energy Storage: The Aluminum-Ion Battery

A significant area of recent progress lies in the development of aluminum-ion batteries, which offer a potentially safer and more cost-effective alternative to lithium-ion technology due to the natural abundance of aluminum.

Aluminum-Graphite Batteries

Researchers have developed rechargeable aluminum-graphite batteries utilizing an AlCl₃-based ionic liquid electrolyte.[1] During charging, chloroaluminate anions (AlCl₄⁻) intercalate into the graphite (B72142) cathode. The reverse process occurs during discharge.

Experimental Protocol: Fabrication of an Aluminum-Graphite Battery [1]

Materials:

-

Anhydrous this compound (AlCl₃)

-

1-ethyl-3-methylimidazolium chloride (EMIMCl)

-

High-purity aluminum foil

-

Natural graphite flakes

-

Glass fiber separator

-

Tungsten plate (current collector)

-

Argon-filled glovebox

Electrolyte Preparation:

-

Inside an argon-filled glovebox, slowly mix solid EMIMCl powder and AlCl₃ granules. The reaction is exothermic and results in a light-yellow ionic liquid.

-

Treat the resulting ionic liquid with aluminum foil at 150°C for 6 hours until the liquid becomes nearly colorless.

Cell Assembly:

-

Dry the graphite flakes at 200°C under vacuum overnight.

-

Assemble homemade plastic cells inside the argon-filled glovebox.

-

Use three layers of a glass-fiber separator soaked with the prepared AlCl₃:EMIMCl ionic liquid.

-

Employ aluminum foil as both the reference and counter electrodes.

-

Use a tungsten plate as the cathodic current collector. No binders or solvents are required for the graphite electrode.

Data Presentation: Performance of Aluminum-Graphite Batteries

| Parameter | Value | Reference |

| Molar Ratio (AlCl₃:EMIMCl) | 1.1:1 to 1.6:1 | [2] |

| Cathode Material | Graphite-structured carbon material | [2] |

| Anode Material | High-purity aluminum | [2] |

| Energy Density | Up to 62 Wh kg⁻¹ | [1] |

| Power Density | 500-1000 W kg⁻¹ | [1] |

| Energy Efficiency | ~90% | [1] |

| Cycle Life | >5000 cycles without capacity loss | [1] |

Visualization: Aluminum-Graphite Battery Mechanism

Caption: Charging and discharging process in an aluminum-graphite battery.

Section 2: Advances in Organic Synthesis Catalysis

This compound remains a preeminent Lewis acid catalyst in organic synthesis. Recent discoveries have expanded its utility in novel transformations and improved existing methodologies.

AlCl₃-Promoted Hantzsch Reaction

A notable advancement is the use of this compound to promote the Hantzsch reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are pharmacologically important compounds.[3] This method demonstrates broad applicability to a wide range of N-tosylhydrazones and dicarbonyl compounds, providing good to excellent yields.[3]

Experimental Protocol: AlCl₃-Promoted Hantzsch Reaction of N-Tosylhydrazones [3]

Materials:

-

N-tosylhydrazone

-

Dicarbonyl compound

-

Anhydrous this compound (AlCl₃)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

To a solution of the N-tosylhydrazone (1.0 mmol) and the dicarbonyl compound (1.2 mmol) in chloroform (5 mL), add anhydrous this compound (1.2 mmol).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the desired 1,4-dihydropyridine.

Data Presentation: Yields of AlCl₃-Promoted Hantzsch Reaction [3]

| N-Tosylhydrazone Substituent | Dicarbonyl Compound | Yield (%) |

| 4-MeC₆H₄ | Ethyl acetoacetate | 78 |

| 4-ClC₆H₄ | Ethyl acetoacetate | 85 |

| 2-Naphthyl | Ethyl acetoacetate | 75 |

| Ph | Acetylacetone | 96 |

| 4-BrC₆H₄ | Methyl acetoacetate | 82 |

Visualization: Proposed Mechanism of AlCl₃-Promoted Hantzsch Reaction

Caption: Key steps in the AlCl₃-promoted Hantzsch reaction.

AlCl₃·MeNO₂-Mediated Dieckmann Cyclization

An efficient, one-step synthesis of cyclic 2-alkyl-1,3-alkanediones has been developed using an this compound-nitromethane (AlCl₃·MeNO₂) complex-mediated Dieckmann cyclization.[4] This method provides direct access to complex building blocks for natural products from readily available dicarboxylic acids and acid chlorides.[5]

Experimental Protocol: AlCl₃·MeNO₂-Mediated Dieckmann Cyclization [4]

Materials:

-

Dicarboxylic acid

-

Acid chloride

-

Anhydrous this compound (AlCl₃)

-

Nitromethane (B149229) (MeNO₂)

-

Dichloroethane

Procedure:

-

In a flame-dried flask under an inert atmosphere, pre-stir a mixture of anhydrous AlCl₃ (2.0 equiv) and nitromethane (2.0 equiv) in dichloroethane at room temperature for 30 minutes.

-

Add the dicarboxylic acid (1.0 equiv) to the mixture and stir for 10 minutes.

-

Add the acid chloride (1.1 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Carefully quench the reaction with ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Presentation: Yields of AlCl₃·MeNO₂-Mediated Dieckmann Cyclization [4]

| Dicarboxylic Acid | Acid Chloride | Product | Yield (%) |

| Glutaric acid | Acetyl chloride | 2-Methyl-1,3-cyclopentanedione | 85 |

| Adipic acid | Propionyl chloride | 2-Ethyl-1,3-cyclohexanedione | 92 |

| Pimelic acid | Isobutyryl chloride | 2-Isopropyl-1,3-cycloheptanedione | 78 |

| Suberic acid | Pivaloyl chloride | 2-tert-Butyl-1,3-cyclooctanedione | 65 |

Visualization: Logical Flow of Dieckmann Cyclization

Caption: Logical progression of the Dieckmann cyclization.

Section 3: Innovations in Materials Science

The influence of this compound extends to the synthesis and modification of advanced materials, including nanocrystals and supported catalysts.

AlCl₃-Assisted Synthesis of Perovskite Nanocrystals

The addition of AlCl₃ as a precursor has been shown to significantly improve the doping efficiency of Mn²⁺ ions into CsPbCl₃ perovskite nanocrystals, leading to a high photoluminescence quantum yield (PLQY) of up to 98%.[6] The strong Lewis acidity of AlCl₃ enhances energy transfer, and its hydrolysis products form a passivating shell on the nanocrystal surface.[7]

Experimental Protocol: Synthesis of AlCl₃@Mn²⁺:CsPbCl₃ Nanocrystals [6]

Materials:

-

This compound (AlCl₃)

-

Lead(II) chloride (PbCl₂)

-

Manganese(II) chloride (MnCl₂)

-

1-octadecene (ODE)

-

Oleic acid (OA)

-

Oleylamine (OLA)

-

Trioctylphosphine (TOP)

-

Cesium oleate (B1233923) stock solution

Procedure:

-

Load 0.4 mmol of AlCl₃, 0.2 mmol of PbCl₂, 0.02 mmol of MnCl₂, 5 mL of ODE, 1.5 mL of OA, 1.5 mL of OLA, and 1 mL of TOP into a 50 mL three-neck flask.

-

Degas and purge the solution, then heat to 190°C.

-

Incubate at 190°C for 10 minutes.

-

Rapidly inject 1 mL of cesium oleate stock solution (at 100°C).

-

Keep the reaction solution at 190°C for 60 seconds.

-

Cool the reaction in an ice-water bath.

-

Centrifuge the mixture for 10 minutes at 5000 rpm.

-

Re-disperse the precipitate in n-hexane and centrifuge again to collect the supernatant containing the nanocrystals.

Data Presentation: Properties of AlCl₃-Assisted Perovskite Nanocrystals

| Property | Value | Reference |

| Photoluminescence Quantum Yield (PLQY) | Up to 98% | [6] |

| Emission Peak | ~600 nm (orange-red) | [7] |

| Application | White Light-Emitting Diodes (WLEDs) | [7] |

Visualization: Workflow for Perovskite Nanocrystal Synthesis

Caption: Synthesis workflow for AlCl₃-assisted perovskite nanocrystals.

Immobilized AlCl₃ Catalysts

The immobilization of AlCl₃ on solid supports like γ-Al₂O₃ creates robust and reusable heterogeneous catalysts.[8] These catalysts have shown excellent performance in reactions such as isobutene oligomerization.

Experimental Protocol: Preparation of Immobilized AlCl₃ on γ-Al₂O₃ [8]

Materials:

-

γ-Al₂O₃ (support)

-

Carbon tetrachloride (CCl₄)

-

Nitrogen gas (N₂)

Procedure:

-

Generate AlCl₃ in situ by reacting CCl₄ with pure γ-Al₂O₃ at 500°C.

-

Carry the gaseous AlCl₃ with a stream of N₂ to a reactor containing the γ-Al₂O₃ support with a bimodal meso- and macro-pore structure.

-

The immobilization is carried out at a temperature between 300-400°C for 0.5 to 4.0 hours.

-

The resulting catalyst contains approximately 7.5 wt% of AlClₓ (where x is ~2.2).

Data Presentation: Performance of Immobilized AlCl₃ Catalyst

| Parameter | Value | Reference |

| Support Material | γ-Al₂O₃ with bimodal pore structure | [8] |

| AlClₓ Loading | ~7.5 wt% | [8] |

| Application | Isobutene oligomerization | [8] |

| Product Molecular Weight | 1000–2500 | [8] |

Visualization: Logical Relationship in Catalyst Preparation

Caption: Key stages in the preparation of immobilized AlCl₃ catalyst.

The field of this compound chemistry is vibrant and continues to yield significant discoveries. From enabling next-generation energy storage solutions to providing novel pathways in organic synthesis and materials science, the versatility of AlCl₃ is continually being expanded. The developments highlighted in this guide underscore the ongoing importance of this fundamental chemical compound and provide a foundation for future research and innovation. The detailed protocols and data presented herein are intended to equip researchers with the necessary information to explore and build upon these exciting advancements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN104241596A - Rechargeable aluminum ion cell and preparation method thereof - Google Patents [patents.google.com]

- 3. This compound Promoted Hantzsch Reaction of N-Tosylhydrazones [organic-chemistry.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. This compound-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Aluminum Chloride in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum chloride (AlCl₃) in a range of inorganic and organic solvents. Understanding the solubility characteristics of this versatile Lewis acid is critical for its application in organic synthesis, catalysis, and pharmaceutical development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the underlying chemical principles governing its dissolution.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, temperature, and the presence of other solutes. The following tables summarize the available quantitative data for the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Water and Aqueous Solutions

| Solvent | Temperature (°C) | Solubility ( g/100 g H₂O) | Notes |

| Pure Water | 0 | 43.9 | - |

| Pure Water | 10 | 44.9 | - |

| Pure Water | 20 | 45.8 | - |

| Pure Water | 25 | 31.09 (wt-%) | Corresponds to approx. 45.1 g/100 g H₂O.[1] |

| Pure Water | 30 | 46.6 | - |

| Pure Water | 40 | 47.3 | - |

| Pure Water | 60 | 48.1 | - |

| Pure Water | 80 | 48.6 | - |

| Pure Water | 85 | 31.77 (wt-%) | Solubility shows a weak temperature dependence.[1] |

| Pure Water | 100 | 49.0 | - |

| Aqueous HCl (20.3 wt-%) | 25 | 10 (wt-%) | Solubility drastically decreases with increasing HCl concentration.[1] |

| Aqueous HCl (37 wt-%) | 25 | 0.1 (wt-%) | The common ion effect reduces the dissolution of AlCl₃.[1] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solvent Type |

| Acetic Acid | 20 | 13 | Polar Protic |

| Acetone | 18 | 57.5 | Polar Aprotic |

| Benzene (B151609) | 17 | 0.2 | Non-Polar |

| Benzene | 80 | 1.24 | Non-Polar |

| Benzoyl Chloride | 20 | 23.15 | Polar Aprotic |

| Carbon Disulfide | 20 | 0.016 | Non-Polar |

| Carbon Tetrachloride | 4 | 0.045 | Non-Polar |

| Carbon Tetrachloride | 14 | 0.014 | Non-Polar |

| Carbon Tetrachloride | 20 | 0.009 | Non-Polar |

| Chloroform | -15 | 0.042 | Polar Aprotic |

| Chloroform | 0 | 0.067 | Polar Aprotic |

| Chloroform | 25 | 0.049 | Polar Aprotic |

| Cyclohexane | 20.5 | 0.0098 | Non-Polar |

| Ethanol | 12.5 | 100 | Polar Protic |

| Hexane | 20 | 0.005 | Non-Polar |

| Hydrazine | 20 | 1 | Polar Protic |

| m-Xylene | 19.9 | 0.1134 | Non-Polar |

| Nitrobenzene | 15 | 21.95 | Polar Aprotic |

| Nitrosyl Chloride | -25 | 61.2 | Polar Aprotic |

| Nitrosyl Chloride | 0 | 68.6 | Polar Aprotic |

| Nitrosyl Chloride | 18 | 93 | Polar Aprotic |

| Phosgene (liquid) | 25 | 122 | Polar Aprotic |

| Phosphorus(V) Trichloride Oxide | 20 | 6 | Polar Aprotic |

| Toluene (B28343) | 17 | 0.38 | Non-Polar |

| Toluene | 73 | 1.35 | Non-Polar |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. Below are detailed methodologies for determining the solubility of this compound in different types of solvents.

General Safety Precautions

Anhydrous this compound reacts vigorously and exothermically with water, including moisture in the air, to produce hydrogen chloride (HCl) gas. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. All glassware and solvents must be scrupulously dried before use.

Gravimetric Method for Solubility in Organic Solvents

This method is suitable for determining the solubility of AlCl₃ in non-volatile organic solvents.

Materials:

-

Anhydrous this compound

-

Anhydrous solvent of interest (e.g., nitrobenzene)

-

Oven-dried glassware (e.g., Erlenmeyer flask with a ground glass stopper, filtration funnel, evaporating dish)

-

Magnetic stirrer and stir bar

-

Thermostatically controlled water or oil bath

-

Analytical balance

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a known volume of the anhydrous solvent into the Erlenmeyer flask.

-

Add an excess amount of anhydrous this compound to the solvent under a gentle stream of inert gas to minimize exposure to atmospheric moisture.

-

Seal the flask and place it in the thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid AlCl₃ is necessary to confirm saturation.

-

After equilibration, allow the solid to settle.

-

Carefully decant a known volume of the supernatant saturated solution into a pre-weighed, dry evaporating dish. This transfer should be done quickly and, if possible, under an inert atmosphere.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, weigh the evaporating dish containing the solid residue of AlCl₃.

-

The mass of the dissolved AlCl₃ and the mass of the solvent can be calculated, and the solubility can be expressed in g/100 g of solvent.

Spectroscopic Method for Solubility in Volatile Organic Solvents

For volatile solvents where gravimetric analysis is challenging, a spectroscopic method can be employed. This example uses complexation with a chromogenic agent for UV-Vis analysis.

Materials:

-

Anhydrous this compound

-

Anhydrous solvent of interest (e.g., ethanol)

-

A suitable chromogenic agent that forms a stable, colored complex with Al³⁺ (e.g., Quercetin, used in flavonoid assays).

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Other materials as listed in the gravimetric method.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known AlCl₃ concentrations in the solvent of interest.

-

To each standard, add a fixed amount of the chromogenic agent solution.

-

Allow the color to develop and measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Al³⁺-chromogen complex.

-

Plot a calibration curve of absorbance versus AlCl₃ concentration.

-

-

Preparation of the Saturated Solution:

-

Follow steps 1-5 from the gravimetric method to prepare a saturated solution of AlCl₃ in the chosen solvent at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Add the same amount of chromogenic agent as used for the standards and measure the absorbance at λ_max.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of AlCl₃ in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Visualization of Key Concepts

The following diagrams illustrate important concepts related to the solubility and application of this compound.

Experimental Workflow for Solubility Determination

Caption: A generalized experimental workflow for determining the solubility of this compound.

Role of Solubility in Friedel-Crafts Acylation

This compound's primary role in many organic reactions is as a Lewis acid catalyst. Its solubility in the reaction medium is essential for it to interact with the reactants and facilitate the reaction. The following diagram illustrates this logical relationship in the context of a Friedel-Crafts acylation.

Caption: Logical pathway of Friedel-Crafts acylation, highlighting the role of dissolved AlCl₃.

Discussion